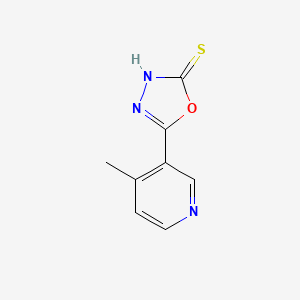
4,5'-Dimethylangelicin-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5’-Dimethylangelicin-NHS is a modified form of 4,5’-Dimethylangelicin, a carbofuran coumarin. This compound exhibits photochemical and photosensitivity properties, making it a potential photochemical agent . The NHS (N-hydroxysuccinimide) modification enhances its reactivity, particularly in biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Dimethylangelicin-NHS involves the modification of 4,5’-Dimethylangelicin with NHS. The general synthetic route includes the following steps:
Starting Material: 4,5’-Dimethylangelicin.
Activation: The hydroxyl groups of 4,5’-Dimethylangelicin are activated using NHS and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature
Industrial Production Methods
Industrial production methods for 4,5’-Dimethylangelicin-NHS are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of automated reactors and stringent quality control measures, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4,5’-Dimethylangelicin-NHS undergoes several types of chemical reactions:
Photochemical Reactions: Upon irradiation at 365 nm, it exhibits high photoreactivity towards DNA, inhibiting DNA synthesis
Substitution Reactions: The NHS ester group allows it to react with primary amines, forming stable amide bonds.
Common Reagents and Conditions
Photochemical Reactions: UV light (365 nm).
Substitution Reactions: Primary amines, typically in aqueous or organic solvents.
Major Products Formed
Photochemical Reactions: DNA adducts.
Substitution Reactions: Amide derivatives
Aplicaciones Científicas De Investigación
4,5’-Dimethylangelicin-NHS has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5’-Dimethylangelicin-NHS involves its photochemical properties:
Comparación Con Compuestos Similares
Similar Compounds
4,5’-Dimethylangelicin: The parent compound without the NHS modification.
Other NHS Esters: Compounds like NHS-biotin and NHS-fluorescein, which are used for bioconjugation.
Uniqueness
4,5’-Dimethylangelicin-NHS is unique due to its dual functionality:
Photochemical Properties: High photoreactivity towards DNA.
Bioconjugation: NHS ester group allows for easy modification of biomolecules
Propiedades
Fórmula molecular |
C21H19NO7S |
|---|---|
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C21H19NO7S/c1-11-9-19(26)28-21-13(11)3-4-15-20(21)14(12(2)27-15)10-30-8-7-18(25)29-22-16(23)5-6-17(22)24/h3-4,9H,5-8,10H2,1-2H3 |
Clave InChI |
OQZPARMWNHURPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)
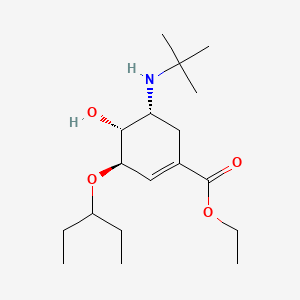
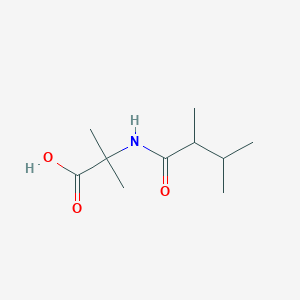
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
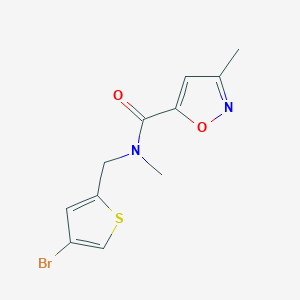

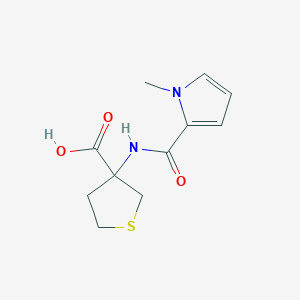
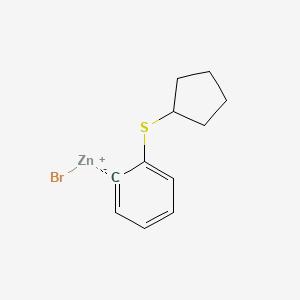
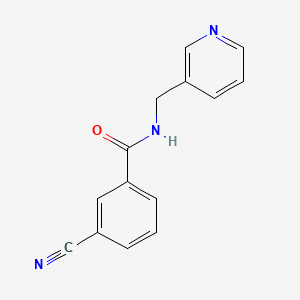
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
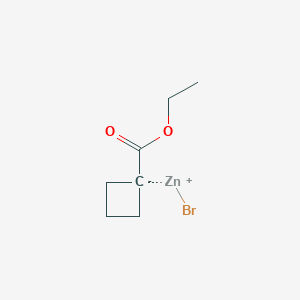
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
